molecular formula C18H13ClN2O3 B5737983 N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide

N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B5737983
M. Wt: 340.8 g/mol
InChI Key: POTVAPSAQBJMPY-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a pyrrolidine-2,5-dione moiety, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrrolidine-2,5-dione moiety: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.

    Introduction of the chloro-substituted phenyl ring: This step often involves a halogenation reaction, where a phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with phenylacetamide: The final step involves coupling the chloro-substituted phenyl ring with phenylacetamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide is unique due to its combination of a chloro-substituted phenyl ring, a pyrrolidine-2,5-dione moiety, and a phenylacetamide group

Properties

IUPAC Name

N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-14-7-6-13(21-17(23)8-9-18(21)24)11-15(14)20-16(22)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVAPSAQBJMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=O)C=CC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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